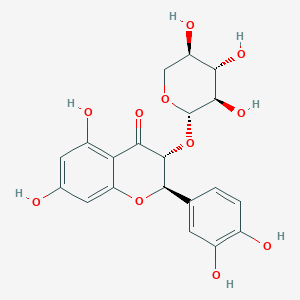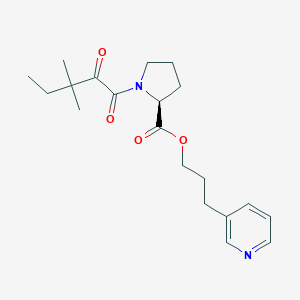
(10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride
Overview
Description
NSC 146109 (hydrochloride) is a small-molecule activator of the tumor suppressor protein p53. It is a pseudourea derivative that targets MDMX, a negative regulator of p53, and promotes apoptosis in cancer cells by activating p53 and inducing the expression of proapoptotic genes . This compound has shown potential in breast cancer research due to its ability to induce cell death in cancer cells .
Mechanism of Action
Target of Action
NSC 146109 hydrochloride is a small-molecule p53 activator . Its primary target is MDMX (also known as MDM4) , a protein that plays a crucial role in apoptosis, the process of programmed cell death .
Mode of Action
The compound interacts with its target, MDMX, by inhibiting its expression . This inhibition leads to the activation of p53 , a protein that plays a vital role in preventing cancer formation, thus promoting apoptosis .
Biochemical Pathways
The activation of p53 by NSC 146109 hydrochloride leads to the induction of proapoptotic genes . This induction promotes apoptosis, particularly in breast cancer cells . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Pharmacokinetics
It is soluble in dmso to 100 mm and in ethanol to 10 mm , which may influence its bioavailability.
Result of Action
The activation of p53 and the subsequent induction of proapoptotic genes lead to apoptosis in breast cancer cells . This result suggests that NSC 146109 hydrochloride could be a potential therapeutic agent for breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 146109 (hydrochloride) involves the preparation of (10-methylanthracen-9-yl)methyl carbamimidothioate hydrochloride. The synthetic route typically includes the following steps :
Formation of the carbamimidothioate ester: This involves the reaction of 10-methylanthracene with a suitable thiocarbamoyl chloride under controlled conditions.
Hydrochloride formation: The resulting carbamimidothioate ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods for NSC 146109 (hydrochloride) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
NSC 146109 (hydrochloride) primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of NSC 146109 (hydrochloride)
Scientific Research Applications
NSC 146109 (hydrochloride) has a wide range of scientific research applications, including but not limited to :
Chemistry: Used as a tool compound to study the activation of p53 and its downstream effects.
Biology: Employed in cell biology research to investigate apoptosis and cell cycle regulation.
Medicine: Potential therapeutic agent for cancer treatment, particularly in breast cancer research.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
NSC 23766: Another small-molecule inhibitor that targets the p53 pathway but has a different mechanism of action.
Nutlin-3: A well-known MDM2 inhibitor that also activates p53 but through a different binding site.
RITA (NSC 652287): A compound that reactivates p53 by preventing its degradation.
Uniqueness
NSC 146109 (hydrochloride) is unique due to its specific targeting of MDMX and its ability to induce apoptosis in breast cancer cells. Unlike other p53 activators, it has shown selectivity for tumor cells over normal cells, making it a promising candidate for cancer research .
Properties
IUPAC Name |
(10-methylanthracen-9-yl)methyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S.ClH/c1-11-12-6-2-4-8-14(12)16(10-20-17(18)19)15-9-5-3-7-13(11)15;/h2-9H,10H2,1H3,(H3,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBMUYOXJUCEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CSC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59474-01-0 | |
| Record name | Pseudourea, monohydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)

![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)





![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)

